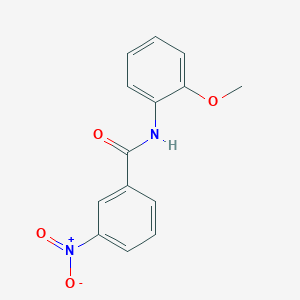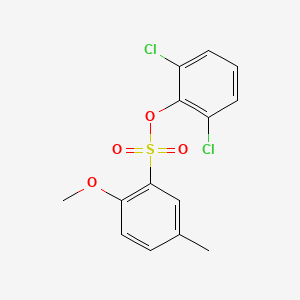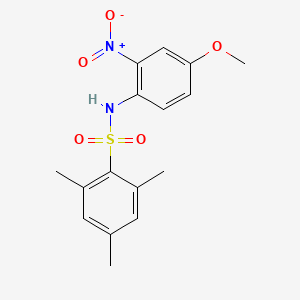![molecular formula C17H18N2O3S B5130493 N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide, commonly known as BTEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEMB is a yellow crystalline powder and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mechanism of Action
The mechanism of action of BTEMB is not fully understood. However, it has been proposed that BTEMB exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BTEMB has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
BTEMB has been shown to exhibit various biochemical and physiological effects. BTEMB has been shown to inhibit the production of prostaglandin E2 (PGE2), which is a pro-inflammatory mediator. BTEMB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in the inflammatory response. Additionally, BTEMB has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
BTEMB has several advantages and limitations for lab experiments. One of the advantages of BTEMB is its potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Another advantage of BTEMB is its anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of BTEMB is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of BTEMB. One potential direction is the development of BTEMB-based anticancer drugs. Another potential direction is the development of BTEMB-based anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of BTEMB and its potential applications in various fields.
Conclusion
In conclusion, BTEMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEMB has been shown to exhibit potent antitumor and anti-inflammatory activity, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of BTEMB and its potential applications in various fields.
Synthesis Methods
The synthesis of BTEMB involves a multi-step reaction process. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. The second step involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 2-mercaptoethylamine to form 2-methyl-3-nitro-N-(2-mercaptoethyl)benzamide. The final step involves the reaction of 2-methyl-3-nitro-N-(2-mercaptoethyl)benzamide with benzyl chloride to form BTEMB.
Scientific Research Applications
BTEMB has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTEMB has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTEMB has also been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-15(8-5-9-16(13)19(21)22)17(20)18-10-11-23-12-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYFDNOKZTGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(benzylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5130423.png)


![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)


